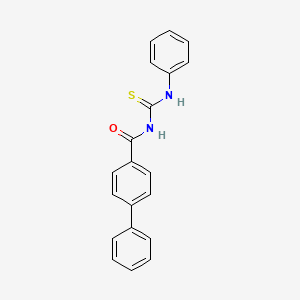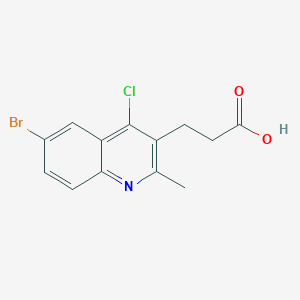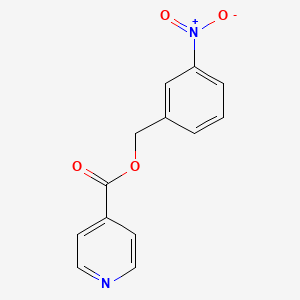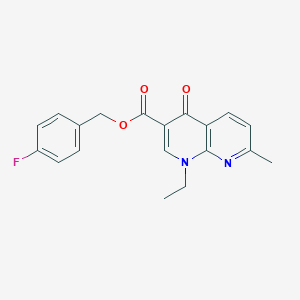![molecular formula C12H12N2O2S B5852369 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)
2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone, also known as MBTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrimidinones and has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用机制
The mechanism of action of 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone is not fully understood, but it is believed to be related to its ability to inhibit specific enzymes and receptors in the body. For example, 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has been found to have various biochemical and physiological effects in the body. In cancer cells, 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone induces apoptosis by activating caspase-3 and caspase-9, two enzymes that are involved in the process of programmed cell death. It also inhibits the activity of topoisomerase II, as mentioned earlier. Inflammation is reduced by inhibiting COX-2 activity, which leads to a decrease in the production of prostaglandins, which are responsible for causing pain and inflammation. In addition, 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has been shown to have antioxidant activity, which can help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, one of the limitations of using 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone is its low solubility in water, which can make it difficult to administer in certain experiments. It is also important to note that further studies are needed to fully understand the mechanism of action and potential side effects of 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone.
未来方向
There are several future directions for the research and development of 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone. One potential direction is to further investigate its potential applications in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to explore its potential as an anti-inflammatory agent, as it has demonstrated activity in reducing inflammation and pain. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone, which can help to guide its development as a potential drug candidate.
合成方法
2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone can be synthesized by the reaction of 4-methoxybenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then cyclized to form the pyrimidinone ring. This synthesis method has been optimized by various researchers to achieve high yields and purity of 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone.
科学研究应用
2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory activity, and antimicrobial activity. In cancer therapy, 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone has demonstrated antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-4-2-9(3-5-10)8-17-12-13-7-6-11(15)14-12/h2-7H,8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTYMZAFGTVWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-benzylsulfanyl)-3H-pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)



![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)



![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)
![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)
